1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-diphenylethan-1-one
Description
The exact mass of the compound 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-diphenylethan-1-one is 413.19640838 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-diphenylethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-diphenylethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-28-21-20(26-27-28)22(25-16-24-21)29-12-14-30(15-13-29)23(31)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,19H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSXFGJFEOQNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as VU0632885-1 or F5062-0105, is a novel molecule that has been synthesized and evaluated for its biological activity. The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation.
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity. This inhibition disrupts the normal functioning of the receptor, leading to changes in the cell’s behavior. The exact nature of this interaction and the resulting changes are still under investigation.
Biological Activity
The compound 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2,2-diphenylethan-1-one is a derivative of triazolo-pyrimidine and piperazine structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyrimidine moiety linked to a piperazine group and a diphenylethanone unit. The presence of these functional groups contributes to its biological activity.
Antitumor Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have demonstrated inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values suggest potent cytotoxicity against lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cells, comparable to established chemotherapeutic agents like Foretinib .
The mechanism underlying the antitumor activity of this compound may involve inhibition of key signaling pathways in cancer cells. Triazolo-pyrimidines have been shown to inhibit c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. The compound's ability to bind to the ATP-binding site of c-Met suggests it may function as a competitive inhibitor .
Other Pharmacological Activities
Beyond antitumor effects, triazolo-pyrimidine derivatives have been explored for their potential in treating various diseases:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Properties : Compounds with similar scaffolds have been noted for their ability to modulate inflammatory pathways.
- Neurological Effects : Certain derivatives have been investigated for neuroprotective properties in models of neurodegenerative diseases.
Study 1: Evaluation of Cytotoxicity
In a study examining the cytotoxic effects of various triazolo-pyrimidine compounds, the specific compound displayed significant cytotoxicity against multiple cancer cell lines. The study utilized the MTT assay to evaluate cell viability post-treatment, confirming its potential as an anticancer agent .
Study 2: Inhibition of c-Met Kinase
Another research effort focused on the inhibition of c-Met kinase by triazolo-pyrimidine derivatives. The compound demonstrated competitive inhibition with an IC50 value indicating strong binding affinity, suggesting its potential as a targeted therapy for cancers characterized by c-Met overexpression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
